4-Hydroxy-2-aminobenzoxazol
Overview
Description
4-Hydroxy-2-aminobenzoxazol is a heterocyclic organic compound with the molecular formula C7H6N2O2 It is a derivative of benzoxazole, characterized by the presence of both hydroxyl and amino functional groups
Mechanism of Action
Target of Action
4-Hydroxy-2-aminobenzoxazol is a derivative of benzoxazole, a heterocyclic aromatic compound . The benzoxazole scaffold is known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . Furthermore, the lipophilic nature of benzoxazoles allows hydrophobic interaction with target proteins .
Biochemical Pathways
Benzoxazole derivatives are known to be involved in a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Pharmacokinetics
The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption .
Result of Action
Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that benzoxazole derivatives, which 4-Hydroxy-2-aminobenzoxazol is a part of, have been extensively used as a starting material for different mechanistic approaches in drug discovery
Cellular Effects
Related compounds such as 4-hydroxy-2-nonenal have been shown to have significant effects on various types of cells and cellular processes
Molecular Mechanism
Benzoxazole derivatives have been studied for their various biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory effects, and more
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Metabolic Pathways
It is known that benzoxazole derivatives are synthesized via the shikimate and phenylpropanoid pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-aminobenzoxazol can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. For instance, the reaction between 2-aminophenol and 4-amino benzaldehyde in ethanol using lead acetate in acetic acid under reflux conditions is a typical synthetic route .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-aminobenzoxazol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinones, amines, and substituted benzoxazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-2-aminobenzoxazol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Aminobenzoxazole: Lacks the hydroxyl group, which affects its chemical reactivity and biological activity.
4-Hydroxybenzoxazole: Lacks the amino group, resulting in different chemical properties and applications.
Uniqueness: 4-Hydroxy-2-aminobenzoxazol is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical reactivity and a broad spectrum of biological activities. This dual functionality makes it a versatile compound in various fields of research .
Properties
IUPAC Name |
2-amino-1,3-benzoxazol-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H,(H2,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTLRHAWJHOHON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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